

Thermodynamic Properties of Gaseous 1,2-Difluoropropane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Difluoropropane

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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous **1,2-difluoropropane**. Due to a notable scarcity of experimental data for this specific isomer, this document presents available computed data for **1,2-difluoropropane** alongside detailed experimental data for its close isomer, 2,2-difluoropropane, to serve as a valuable point of comparison. The guide includes a summary of key thermodynamic parameters, descriptions of general experimental protocols for their determination, and a visualization of the relationships between molecular and thermodynamic properties. This document is intended to be a resource for researchers and professionals in chemistry and drug development requiring an understanding of the thermochemical behavior of fluorinated propanes.

Introduction

1,2-Difluoropropane ($C_3H_6F_2$) is a fluorinated hydrocarbon with potential applications in various fields, including as a refrigerant, solvent, or chemical intermediate. A thorough understanding of its thermodynamic properties in the gaseous state is crucial for process design, safety analysis, and computational modeling. However, a review of the current scientific literature reveals a significant lack of experimentally determined thermodynamic data for **1,2-difluoropropane**. In contrast, its isomer, 2,2-difluoropropane, has been more extensively studied.

This guide aims to consolidate the available information on the thermodynamic properties of gaseous **1,2-difluoropropane**, supplementing it with experimental data for 2,2-difluoropropane to provide context and a basis for estimation. The methodologies for determining these properties are also detailed to provide a complete picture for the scientific community.

Core Thermodynamic Properties

Quantitative thermodynamic data for gaseous **1,2-difluoropropane** is limited to computed values. For a practical perspective, the experimental data for gaseous 2,2-difluoropropane is presented in parallel.

General and Physical Properties

The following table summarizes the basic physical and computed properties of **1,2-difluoropropane** and the experimentally determined properties of 2,2-difluoropropane.

Property	1,2-Difluoropropane	2,2-Difluoropropane	Units	Reference(s)
Molecular Formula	C ₃ H ₆ F ₂	C ₃ H ₆ F ₂	-	[1]
Molecular Weight	80.08	80.0765	g/mol	[1][2]
CAS Registry Number	62126-90-3	420-45-1	-	[1][2]

Enthalpy, Entropy, and Heat Capacity

The standard enthalpy of formation is a key measure of a molecule's stability. Entropy and heat capacity are fundamental for understanding the thermal behavior of a gas.

Property	1,2-Difluoropropane (Computed)	2,2-Difluoropropane (Experimental)	Units	Reference(s)
Standard Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$)	Data not available	-543 ± 13	kJ/mol	[2][3]
Standard Molar Entropy (Gas, S°_{gas})	Data not available	Data available as a function of temperature and pressure	J/(mol·K)	[4]
Ideal Gas Heat Capacity (Cp,gas)	Data not available	Data available as a function of temperature	J/(mol·K)	[4]

Experimental Protocols

While specific experimental protocols for **1,2-difluoropropane** are not available, the following sections describe generalized and widely accepted methodologies for determining the thermodynamic properties of volatile gaseous compounds, with examples drawn from studies on 2,2-difluoropropane.[5]

Determination of Enthalpy of Formation: Photoionization Mass Spectrometry

The standard enthalpy of formation of gaseous compounds like 2,2-difluoropropane has been determined using photoionization mass spectrometry.[5]

Generalized Protocol:

- **Sample Introduction:** A gaseous sample of the compound is introduced into a high-vacuum chamber.

- **Photoionization:** The sample is irradiated with a beam of monochromatic photons of known and tunable energy. The energy of the photons is gradually increased.
- **Ion Detection:** When the photon energy is sufficient to ionize the molecule, the resulting ions are detected by a mass spectrometer. The appearance energy of the parent ion is measured.
- **Data Analysis:** The appearance energy, combined with the known enthalpies of formation of the resulting fragments, is used to calculate the enthalpy of formation of the original molecule.

Determination of Heat Capacity: Calorimetry

The heat capacity of a gas can be measured at constant volume (C_v) or constant pressure (C_p) using calorimetry.^[5]

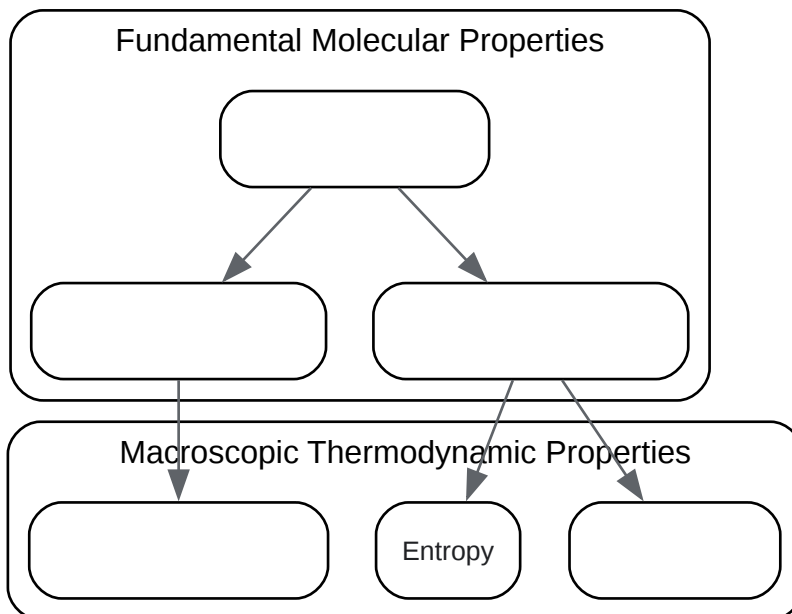
Generalized Protocol for Constant Volume Heat Capacity (C_v):

- **Sample Confinement:** A known mass of the gaseous compound is sealed in a rigid container of known volume (a bomb calorimeter).
- **Thermal Equilibration:** The calorimeter is placed in a temperature-controlled bath until thermal equilibrium is reached.
- **Energy Input:** A known amount of electrical energy is supplied to a heater within the calorimeter, causing the temperature of the gas to rise.
- **Temperature Measurement:** The change in temperature of the gas is precisely measured.
- **Calculation:** The heat capacity at constant volume is calculated by dividing the heat supplied by the product of the mass of the gas and the change in temperature.

Visualization of Thermodynamic Relationships

The thermodynamic properties of a molecule are fundamentally linked to its structure and the resulting intermolecular forces. The following diagram illustrates this relationship.

Interrelation of Molecular and Thermodynamic Properties

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Caption: Relationship between molecular characteristics and physical properties.

Conclusion

This technical guide has summarized the currently available thermodynamic data for gaseous **1,2-difluoropropane**, highlighting the significant lack of experimental values. To provide a useful resource for the scientific community, this guide has presented computed data for **1,2-difluoropropane** alongside experimentally determined data for its isomer, 2,2-difluoropropane. The inclusion of generalized experimental protocols and a visualization of the interplay between molecular and thermodynamic properties aims to facilitate a deeper understanding and encourage further research to fill the existing data gaps for **1,2-difluoropropane**. Accurate experimental data is essential for the reliable design and modeling of chemical processes involving this compound.

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